Cyclohepten-5-one
CAS No.: 19686-79-4
Cat. No.: VC20748224
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19686-79-4 |
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Molecular Formula | C7H10O |
Molecular Weight | 110.15 g/mol |
IUPAC Name | cyclohept-4-en-1-one |
Standard InChI | InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2 |
Standard InChI Key | XHRNQDMNINGCES-UHFFFAOYSA-N |
SMILES | C1CC(=O)CCC=C1 |
Canonical SMILES | C1CC(=O)CCC=C1 |
Chemical Structure and Properties
Structural Features
Property | Value/Description |
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Physical State | Colorless to pale yellow liquid |
Molecular Weight | 124.18 g/mol |
Solubility | Limited in water, good in organic solvents |
Boiling Point | Approximately 190-210°C (predicted) |
Odor | Characteristic ketone odor |
CAS Number | 19686-79-4 |
Spectroscopic Properties
The spectroscopic profile of Cyclohepten-5-one shows characteristic features that aid in its identification and structural analysis:
Spectroscopic Method | Characteristic Features |
---|---|
IR Spectroscopy | Strong C=O absorption (1680-1700 cm⁻¹), C=C stretch (1620-1640 cm⁻¹) |
¹H NMR | Signals for olefinic protons (δ 5.5-6.5 ppm), α-carbonyl protons (δ 2.2-2.8 ppm) |
¹³C NMR | Carbonyl carbon signal (δ 195-210 ppm), olefinic carbons (δ 120-140 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 124, fragmentation pattern typical of cyclic enones |
Related Compounds and Structural Comparisons
Comparison with Other Cycloheptenones
Cyclohepten-5-one shares structural features with various cycloheptenone derivatives. Understanding these relationships provides insight into its expected properties and reactivity. The position of the double bond relative to the ketone functionality significantly influences the compound's chemical behavior, with the 5-one isomer exhibiting distinctive reactivity patterns.
Dibenzo-Annulated Analogs
Several dibenzo-annulated cycloheptenones appear in the research literature, including:
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5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone), a structurally rigid analog with two fused benzene rings
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10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-one, which has been the subject of new synthetic approaches
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Dibenzo[a,c]cyclohepten-5-ones, synthesized via Suzuki-Miyaura coupling and aldol condensation strategies
These compounds feature a cycloheptenone core with fused benzene rings, resulting in more rigid structures compared to the conformationally flexible Cyclohepten-5-one. The synthetic methods developed for these more complex systems provide valuable insights for approaching the synthesis of the parent compound.
Comparison with Cyclooctenones
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can be employed to access Cyclohepten-5-one:
Ring-Closing Metathesis
This approach involves preparing an appropriately functionalized acyclic diene precursor containing a ketone or protected ketone functionality. Subsequent treatment with ruthenium-based catalysts (such as Grubbs catalysts) facilitates ring-closing metathesis to form the seven-membered ring with the desired unsaturation pattern.
Ring Expansion
Starting from cyclohexanone derivatives, ring expansion using diazo compounds (such as diazomethane or trimethylsilyldiazomethane) can yield cycloheptenone structures. The reaction typically proceeds via insertion into the α-carbon of the ketone followed by rearrangement to expand the ring.
Oxidative Ring Expansion
Another approach involves the oxidative ring expansion of cyclohexene derivatives using appropriate oxidizing agents, leading to the formation of the seven-membered ring with the ketone functionality.
Insights from Related Syntheses
A promising synthetic strategy for dibenzo-annulated cycloheptenones involves a sequential Suzuki-Miyaura coupling followed by an acid/base-promoted intramolecular aldol condensation . While this method is specifically designed for more complex systems, the fundamental approach of forming the seven-membered ring through an intramolecular aldol condensation could be adapted for simpler systems like Cyclohepten-5-one.
The reported synthesis of radiolabeled dibenzosuberenone using [¹⁴C]-dimethylformamide demonstrates specialized synthetic techniques applicable to cycloheptenone structures . This seven-step synthesis achieved a high radiochemical yield (61%) and represents an important approach for preparing isotopically labeled versions of these compounds for research applications.
Chemical Reactivity
Oxidation Reactions
Cyclohepten-5-one undergoes various oxidation reactions, including:
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Epoxidation of the double bond to form epoxy ketones
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Oxidative cleavage of the double bond to form dicarboxylic acid derivatives
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Allylic oxidation to introduce additional oxygen-containing functional groups
These transformations provide access to more highly functionalized derivatives for further synthetic elaboration.
Reduction Reactions
The compound can be selectively reduced at either the carbon-carbon double bond or the ketone functionality, depending on the reducing agent employed:
Reducing Agent | Primary Target | Major Product |
---|---|---|
Sodium borohydride | Carbonyl group | Cycloheptenol (alcohol) |
Lithium aluminum hydride | Carbonyl group | Cycloheptenol (alcohol) |
Dissolving metal conditions | Double bond | Cycloheptanone |
Catalytic hydrogenation | Both functionalities | Cycloheptanol |
This differential reactivity allows for selective modifications of the cycloheptenone scaffold.
Addition Reactions
As an α,β-unsaturated ketone, Cyclohepten-5-one participates in various addition reactions:
Conjugate Additions
The compound readily undergoes 1,4-addition (Michael addition) with a wide range of nucleophiles, including:
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Organocuprates and other organometallic reagents
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Amines and other nitrogen nucleophiles
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Thiols and other sulfur nucleophiles
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Stabilized carbanions
These reactions provide a versatile method for introducing substituents at the β-position of the enone system.
Diels-Alder Reactions
Cyclohepten-5-one can serve as a dienophile in Diels-Alder reactions, participating in [4+2] cycloadditions with various dienes to form bicyclic structures. This reactivity enables the rapid construction of complex polycyclic frameworks from relatively simple starting materials.
Enolate Chemistry
The acidic α-hydrogens adjacent to the carbonyl group allow Cyclohepten-5-one to form enolates under basic conditions. These enolates can participate in various transformations:
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Alkylation reactions
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Aldol condensations
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Mannich reactions
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Acylation reactions
The medium-sized ring context influences the stereoselectivity and regioselectivity of these transformations compared to smaller or larger ring homologs.
Applications in Research
Synthetic Building Block
Cyclohepten-5-one serves as a versatile building block in organic synthesis due to its functional handles. The presence of both a ketone group and a double bond allows for selective modifications and transformations, making it useful in the construction of more complex molecular architectures, including:
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Natural product synthesis
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Pharmaceutical intermediates
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Heterocyclic compounds
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Conformationally constrained analogs of bioactive molecules
Pharmaceutical Research
Medium-sized rings represent an important structural motif in medicinal chemistry, occupying a "middle space" between the common small rings (5-6 membered) and macrocycles (>12 membered). Cyclohepten-5-one provides a valuable platform for exploring this chemical space in drug discovery efforts. Derivatives of related cyclic enones have shown promising biological activities, including potential antidepressant effects.
Application Area | Potential Utility |
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CNS Active Compounds | Conformationally constrained analogs of bioactive molecules |
Anti-inflammatory Agents | Michael acceptor functionality for covalent inhibition |
Anticancer Research | Reactive enone as a pharmacophore |
Medicinal Chemistry | Scaffold for library development |
Material Science
The reactive functionality of Cyclohepten-5-one makes it potentially useful in polymer chemistry and materials science. The enone moiety can participate in various polymerization reactions, including:
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Michael addition polymerization
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Radical polymerization through the double bond
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Condensation reactions through the ketone functionality
These properties potentially enable the development of functional materials with tailored physical and chemical characteristics.
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